molecular formula C9H9N3O2 B6158716 methyl 3-amino-1H-indazole-7-carboxylate CAS No. 1780882-27-0

methyl 3-amino-1H-indazole-7-carboxylate

Cat. No. B6158716
CAS RN: 1780882-27-0
M. Wt: 191.2
InChI Key:
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Description

Methyl 3-amino-1H-indazole-7-carboxylate (MAIC) is a synthetic compound that has been studied as a potential therapeutic agent for a variety of medical conditions. MAIC is a derivative of indazole, and has been found to possess a variety of biochemical and physiological activities. MAIC has been used in various scientific research applications, including as an inhibitor of cyclooxygenase (COX) enzymes and as an anti-inflammatory agent. In addition, MAIC has been studied for its potential use in the treatment of cancer, diabetes, Alzheimer's disease, and other conditions.

Scientific Research Applications

Methyl 3-amino-1H-indazole-7-carboxylate has been studied for its potential use in the treatment of a variety of medical conditions, including cancer, diabetes, Alzheimer's disease, and other conditions. methyl 3-amino-1H-indazole-7-carboxylate has also been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes and as an anti-inflammatory agent. In addition, methyl 3-amino-1H-indazole-7-carboxylate has been studied for its ability to modulate the activity of several proteins and enzymes, including the cyclic adenosine monophosphate (cAMP) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway.

Mechanism of Action

Methyl 3-amino-1H-indazole-7-carboxylate is believed to exert its effects by modulating the activity of various proteins and enzymes. Specifically, methyl 3-amino-1H-indazole-7-carboxylate has been found to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. In addition, methyl 3-amino-1H-indazole-7-carboxylate has been found to modulate the activity of the cyclic adenosine monophosphate (cAMP) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
methyl 3-amino-1H-indazole-7-carboxylate has been found to possess a variety of biochemical and physiological activities. In particular, methyl 3-amino-1H-indazole-7-carboxylate has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, methyl 3-amino-1H-indazole-7-carboxylate has been found to possess neuroprotective and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 3-amino-1H-indazole-7-carboxylate in lab experiments include its low cost, ease of synthesis, and high purity. Additionally, methyl 3-amino-1H-indazole-7-carboxylate is a relatively stable compound and can be stored at room temperature for extended periods of time. The main limitation of using methyl 3-amino-1H-indazole-7-carboxylate in lab experiments is its relatively low solubility in water, which can limit its effectiveness in certain applications.

Future Directions

Future research on methyl 3-amino-1H-indazole-7-carboxylate could focus on its potential use in the treatment of various medical conditions, including cancer, diabetes, Alzheimer's disease, and other conditions. Additionally, further research could be conducted on the mechanisms of action of methyl 3-amino-1H-indazole-7-carboxylate, including its ability to modulate the activity of various proteins and enzymes. Furthermore, further research could be conducted to explore the potential of methyl 3-amino-1H-indazole-7-carboxylate as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Finally, further research could be conducted to explore the potential of methyl 3-amino-1H-indazole-7-carboxylate as an antioxidant and neuroprotective agent.

Synthesis Methods

Methyl 3-amino-1H-indazole-7-carboxylate is synthesized by reacting 3-amino-1H-indazole-7-carboxylic acid with methyl bromide in the presence of a base, such as sodium hydroxide. The reaction is conducted in a solvent, such as dimethyl sulfoxide, and is typically carried out at room temperature for several hours. The resulting product is then purified by recrystallization or chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-1H-indazole-7-carboxylate involves the reaction of 3-amino-1H-indazole-7-carboxylic acid with methyl chloroformate in the presence of a base to form the desired product.", "Starting Materials": [ "3-amino-1H-indazole-7-carboxylic acid", "Methyl chloroformate", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or acetonitrile)" ], "Reaction": [ "To a solution of 3-amino-1H-indazole-7-carboxylic acid in a suitable solvent, add the base and stir for a few minutes.", "Slowly add methyl chloroformate to the reaction mixture while maintaining the temperature below 10°C.", "Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete conversion of the starting material.", "Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent to obtain the desired product as a white solid." ] }

CAS RN

1780882-27-0

Product Name

methyl 3-amino-1H-indazole-7-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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